methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
Similar compounds have shown interactions with various cancer cell lines .
Mode of Action
It’s worth noting that related compounds have demonstrated the ability to inhibit growth in various cancer cell lines .
Biochemical Pathways
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown interactions with enzymes and proteins
Cellular Effects
It’s possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Pictet-Spengler reaction, which forms the isoquinoline skeleton from a suitable precursor
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form quinones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: The fluorine atom at the 7-position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Derivatives with different substituents at the 7-position.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including anticancer and antimicrobial studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of certain cancers and infections.
Industry: It may find use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Isoquinoline derivatives: Other isoquinoline-based compounds with different substituents.
Fluorinated compounds: Compounds containing fluorine atoms in similar positions.
Carbamate derivatives: Other carbamate compounds with different aromatic groups.
Uniqueness: This compound is unique due to its specific combination of the benzo[d][1,3]dioxol-5-ylcarbamoyl group and the fluorine atom at the 7-position, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5/c1-25-19(24)22-7-6-11-2-3-12(20)8-14(11)17(22)18(23)21-13-4-5-15-16(9-13)27-10-26-15/h2-5,8-9,17H,6-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKTYZYRMDJYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC4=C(C=C3)OCO4)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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